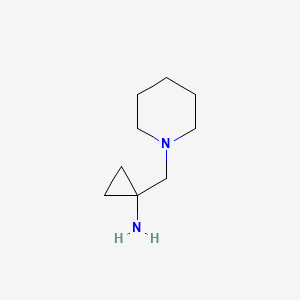![molecular formula C17H21N3O2 B1520599 4-(1H-pirrolo[2,3-b]piridin-3-il)-5,6-dihidropiridina-1(2H)-carboxilato de terc-butilo CAS No. 400801-82-3](/img/structure/B1520599.png)
4-(1H-pirrolo[2,3-b]piridin-3-il)-5,6-dihidropiridina-1(2H)-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
Se ha descubierto que los compuestos con el grupo pirrolo[2,3-b]piridina tienen propiedades antibacterianas . Podrían utilizarse potencialmente en el desarrollo de nuevos antibióticos.
Aplicaciones antifúngicas
Estos compuestos también exhiben actividades antifúngicas . Esto los hace útiles en el tratamiento de infecciones por hongos.
Modulación de los receptores de adenosina A1 y A3
Los derivados de pirrolo[2,3-b]piridina pueden actuar como moduladores de los receptores de adenosina A1 y A3 . Estos receptores están involucrados en varios procesos fisiológicos, incluida la inflamación y la neurotransmisión.
Inhibición de la proteína quinasa B
Estos compuestos pueden inhibir la proteína quinasa B , que juega un papel clave en los procesos celulares como el metabolismo de la glucosa, la apoptosis, la proliferación celular, la transcripción y la migración celular.
Propiedades antiinflamatorias
Los compuestos con el grupo pirrolo[2,3-b]piridina tienen propiedades antiinflamatorias . Se podrían utilizar en el tratamiento de enfermedades inflamatorias.
Aplicaciones anticancerígenas
Estos compuestos han mostrado actividades anticancerígenas . Podrían utilizarse potencialmente en la terapia contra el cáncer.
Actividad antifolato
También exhiben actividad antifolato , lo que significa que pueden inhibir la enzima necesaria para la síntesis de ADN. Esta propiedad puede utilizarse en el tratamiento de ciertos tipos de cáncer.
Actividades antivirales y antimicobacterianas
Por último, estos compuestos tienen actividades antivirales y antimicobacterianas . Esto sugiere posibles usos en el tratamiento de infecciones virales y enfermedades causadas por micobacterias, como la tuberculosis.
Propiedades
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)14-11-19-15-13(14)5-4-8-18-15/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROZMXLDMSBVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
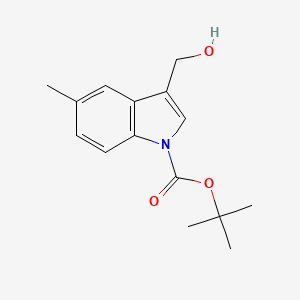
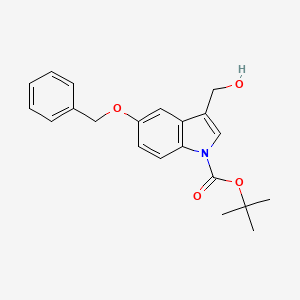
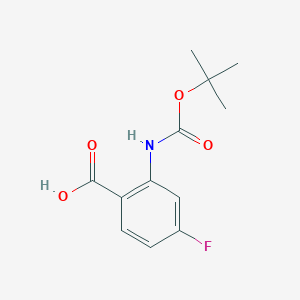
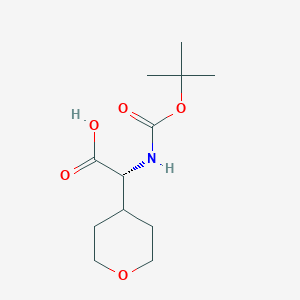
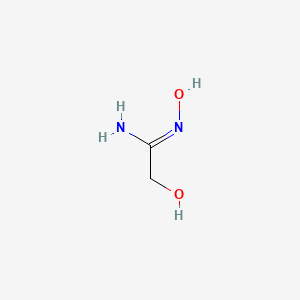
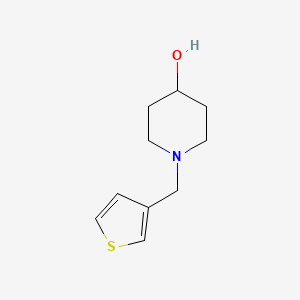
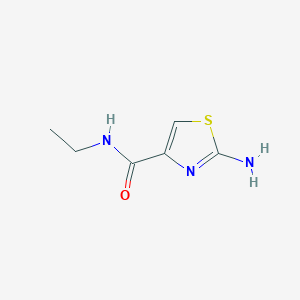
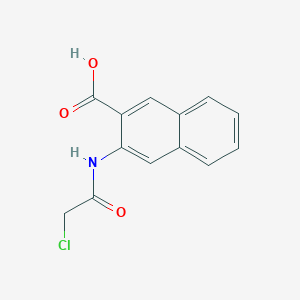
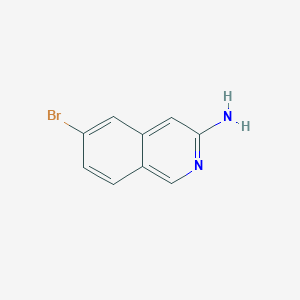

![Benzo[D]isoxazol-6-amine](/img/structure/B1520532.png)

